3-azido-N-phenylpropanamide
CAS No.:
Cat. No.: VC13389307
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 3-azido-N-phenylpropanamide |
| Standard InChI | InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
| Standard InChI Key | MWAQHLMMANHLBR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-] |
Introduction
Structural and Physicochemical Properties
3-Azido-N-phenylpropanamide has a molecular weight of 190.20 g/mol and the IUPAC name 3-azido-N-phenylpropanamide. Key structural features include:
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Azido group (-N): A high-energy functional group capable of participating in cycloaddition reactions (e.g., CuAAC, strain-promoted azide-alkyne cycloaddition) .
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Phenylpropanamide backbone: Provides hydrophobic character and structural rigidity, enhancing stability in organic solvents.
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 12161961 |
| Solubility | Soluble in DMF, DMSO, THF |
| Stability | Sensitive to heat and shock |
The compound’s reactivity is dominated by the azide group, which undergoes [3+2] cycloadditions with alkynes to form triazoles .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves two steps: (1) azidation of a brominated precursor and (2) amidation with aniline.
Step 1: Azidation
3-Bromopropylamine hydrobromide is treated with sodium azide (NaN) in anhydrous DMF at room temperature . For example:
Yields exceed 80% under optimized conditions .
Step 2: Amidation
3-Azidopropylamine is coupled with phenyl isocyanate or activated phenyl esters (e.g., NHS esters) in the presence of coupling agents like EDC or DCC :
Purification via silica gel chromatography yields >95% purity.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF or dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Alternative Methods
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Diazotization-Azidation: Anilines are diazotized with NaNO/HCl and displaced by NaN .
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Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields .
Applications in Chemical Biology and Materials Science
Click Chemistry
The azide group enables bioorthogonal ligation via:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles for bioconjugation .
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Staudinger-Bertozzi Ligation: Reacts with phosphines to form stable amide bonds .
Case Study: 3-Azido-N-phenylpropanamide was used to functionalize virus-like particles (VLPs) for vaccine development, demonstrating its utility in immunogen design .
Polymer Modification
The compound serves as a crosslinker in polyethylene glycol (PEG) hydrogels, enhancing mechanical stability for drug delivery systems .
Photoaffinity Labeling
In proteomics, its azide group forms covalent bonds with target proteins upon UV irradiation, enabling ligand-receptor mapping .
| Hazard | Risk Mitigation |
|---|---|
| Explosivity | Avoid shock, heat, and sparks |
| Toxicity | Use fume hoods and PPE |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective azidation, yielding optically active 3-azido-N-phenylpropanamide derivatives for drug discovery .
Biocompatible Conjugates
Functionalization with PEG or poly(lactic-co-glycolic acid) (PLGA) improves solubility and reduces immunogenicity in vivo .
Computational Modeling
DFT studies predict regioselectivity in cycloaddition reactions, guiding the design of triazole-based inhibitors .
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